molecular formula C17H23N3 B256243 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile

Cat. No. B256243
M. Wt: 269.4 g/mol
InChI Key: BWUYUZQUCKJCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile, also known as CPP or CPPene, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.

Mechanism of Action

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile acts as a competitive inhibitor of PKC, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition can lead to a decrease in cell proliferation, differentiation, and migration, as well as changes in gene expression and signaling pathways. The specific effects of 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile vary depending on the type of PKC isoform and the cellular context.
Biochemical and Physiological Effects:
1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has been shown to have a variety of biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects in cancer cells, modulation of neurotransmitter release and synaptic plasticity in the brain, and regulation of ion channels and transporters in various tissues. 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has also been found to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases and other conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile in lab experiments is its specificity for PKC, which allows researchers to investigate the role of this enzyme in various cellular processes. 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to using 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile, including its potential toxicity and off-target effects, as well as the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are many potential future directions for research on 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile and its applications. One area of interest is the development of new drugs that target PKC and other signaling pathways, using 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile as a starting point for drug design. Another direction is the investigation of the specific isoforms of PKC that are targeted by 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile and their roles in different cellular processes. Finally, there is also potential for the use of 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile in combination with other drugs or therapies, to enhance their effectiveness or reduce side effects.

Scientific Research Applications

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has been used in various scientific research applications, including studies on the role of PKC in cell signaling, the development of new drugs for cancer and other diseases, and the investigation of neurological disorders such as schizophrenia and bipolar disorder. 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has also been studied for its potential use in drug delivery systems, as it can cross the blood-brain barrier and target specific cells or tissues.

properties

Product Name

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C17H23N3/c18-15-17(9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

BWUYUZQUCKJCOO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)(C#N)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Phenylpiperazine (11.3 mL, 12 g, 75 mmol) was suspended in 100 mL water. The pH was adjusted to 3 using 10% HCl. Cyclohexanone (7.8 mL, 7.4 g, 75 mmol) was added followed by KCN (5 g, 75 mmol). The mixture was stirred 15 hours at room temperature during which time the product solidified. The product was collected by filtration, washed with water, then recrystallized from ethanol to give 14.5 g of 1-Cyano-1-(4-phenylpiperazin-1-yl)-cyclohexane as a white solid (73% yield), mp=133-135° C.
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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